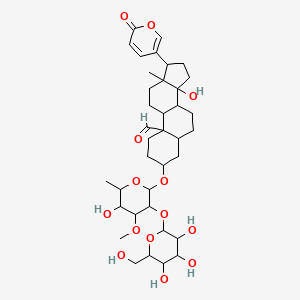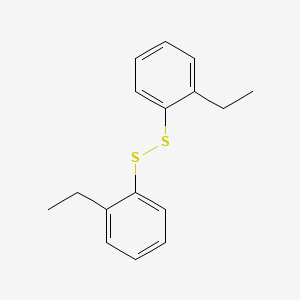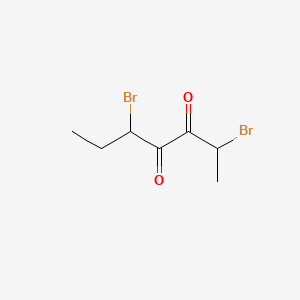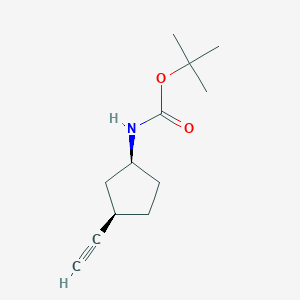
4'-(Dimethylamino)-2'-hydroxychalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Dimethylamino)-2’-hydroxychalcone is a chalcone derivative characterized by the presence of a dimethylamino group at the 4’ position and a hydroxyl group at the 2’ position on the chalcone backbone. Chalcones are a class of natural compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Dimethylamino)-2’-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction between 4-(dimethylamino)benzaldehyde and 2’-hydroxyacetophenone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out .
Industrial Production Methods: Industrial production of 4’-(Dimethylamino)-2’-hydroxychalcone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 4’-(Dimethylamino)-2’-hydroxychalcone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group in the chalcone structure can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted chalcones depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential anticancer and antiviral activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of 4’-(Dimethylamino)-2’-hydroxychalcone involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and DNA, modulating their activity.
Pathways Involved: The compound can influence signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to its anticancer properties
Comparación Con Compuestos Similares
- 4-(Dimethylamino)benzonitrile
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)cinnamaldehyde
Comparison: 4’-(Dimethylamino)-2’-hydroxychalcone is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced chromophoric properties and a broader range of biological activities .
Propiedades
Número CAS |
73981-11-0 |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
(E)-1-[4-(dimethylamino)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H17NO2/c1-18(2)14-9-10-15(17(20)12-14)16(19)11-8-13-6-4-3-5-7-13/h3-12,20H,1-2H3/b11-8+ |
Clave InChI |
AAGLVZPFFWULCV-DHZHZOJOSA-N |
SMILES isomérico |
CN(C)C1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)O |
SMILES canónico |
CN(C)C1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B15175096.png)






![1H-Pyrrole-2-carboxylic acid, 4-(4-chlorophenyl)-3-[3-[4-[4-[[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]amino]phenyl]-1-piperazinyl]phenyl]-5-ethyl-1-methyl-](/img/structure/B15175164.png)





